(2S,4R,5S)-tetrahydropyran-2,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Deoxyribose is an organic compound with the chemical formula C5H10O4. It is a synthetic monosaccharide and a stereoisomer (mirror image) of the natural compound D-deoxyribose . L-Deoxyribose can be synthesized from D-galactose and has been used in chemical research, particularly in the synthesis of mirror-image DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Deoxyribose can be synthesized through a stereospecific synthesis from D-galactose . The process involves multiple steps, including the protection and deprotection of hydroxyl groups and the use of specific reagents to achieve the desired stereochemistry . One common method involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules .
Industrial Production Methods: In industrial settings, the synthesis of L-Deoxyribose may involve the use of biocatalysts such as nucleoside phosphorylases and 2′-deoxyribosyltransferases. These enzymes facilitate the efficient production of nucleoside analogs, including L-Deoxyribose, through one-pot one-step synthesis methods .
Chemical Reactions Analysis
Types of Reactions: L-Deoxyribose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in the reactions of L-Deoxyribose include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents and other nucleophiles .
Major Products Formed: The major products formed from the reactions of L-Deoxyribose depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
L-Deoxyribose has a wide range of scientific research applications. In biology, L-Deoxyribose is studied for its role in the structure and function of nucleic acids . In medicine, it is investigated for its potential use in antiviral and anticancer therapies . Additionally, L-Deoxyribose is used in the industry for the production of nucleoside analogs and other valuable compounds .
Mechanism of Action
The mechanism of action of L-Deoxyribose involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The compound can act as a competitive inhibitor or alternative substrate for enzymes involved in nucleic acid synthesis, thereby influencing various biochemical pathways . The molecular targets of L-Deoxyribose include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
L-Deoxyribose is similar to other deoxysugars, such as D-deoxyribose and 2-deoxyribose. its unique stereochemistry distinguishes it from these compounds . Other similar compounds include ribose, which is the precursor of deoxyribose, and various nucleosides such as adenosine, guanosine, cytidine, thymidine, and uridine . The unique properties of L-Deoxyribose, such as its ability to form mirror-image DNA, make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C5H10O4 |
---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2S,4R,5S)-oxane-2,4,5-triol |
InChI |
InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |
InChI Key |
ZVQAVWAHRUNNPG-WISUUJSJSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CO[C@@H]1O)O)O |
Canonical SMILES |
C1C(C(COC1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.